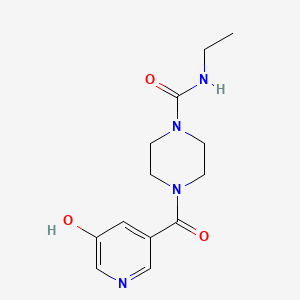
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid, also known as PCCA, is a chemical compound that has gained significant attention in the field of scientific research. PCCA is a cyclic amino acid derivative that has been used in various studies due to its unique properties and potential for various applications.
作用機序
The mechanism of action of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have several biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has also been shown to have antioxidant properties, which may help to protect the body against oxidative stress and damage. Additionally, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have potential neuroprotective effects, which may help to prevent or treat neurological disorders.
実験室実験の利点と制限
One of the primary advantages of using 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. Additionally, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have potential therapeutic effects, which may make it a useful tool for the development of new drugs and therapies. However, there are also limitations to using 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid in lab experiments, including its complex synthesis process and the need for specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. One area of interest is the development of new drugs and therapies based on the properties of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. Additionally, further research is needed to better understand the mechanism of action of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid and its potential physiological effects. Finally, there is potential for the use of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid in the development of new materials and technologies, such as sensors and electronic devices.
Conclusion
In conclusion, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is a unique and versatile chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the fields of medicine, chemistry, and biology make it a valuable tool for researchers. However, further research is needed to fully understand the properties and potential of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid.
合成法
The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid involves several steps, including the reaction of pyrimidine-2-carboxylic acid with cyclohexanone, followed by a reaction with hydroxylamine to produce the intermediate compound. The intermediate compound is then treated with isobutyl chloroformate to produce the final product, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is a complex process that requires careful attention to detail and specialized equipment.
科学的研究の応用
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been used in various scientific studies due to its potential applications in the fields of medicine, chemistry, and biology. One of the primary applications of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is its use as a building block for the synthesis of various compounds. 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has also been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
3-(pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-10(15-12-13-5-2-6-14-12)8-3-1-4-9(7-8)11(17)18/h2,5-6,8-9H,1,3-4,7H2,(H,17,18)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRYLMGQLSFZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)

![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)